H-Lys(Me)₃-OH chloride hydrochloride is a derivative of the amino acid lysine, specifically characterized by the presence of three methyl groups on its side chain. This compound has the molecular formula C₉H₂₁ClN₂O₂ and a molecular weight of approximately 224.73 g/mol. The compound is utilized in various biochemical applications due to its unique structural properties, which enhance its stability and reactivity compared to unmodified lysine. The hydrochloride salt form is often used to improve solubility in aqueous solutions, making it more accessible for biological experiments and synthesis processes .
These reactions make H-Lys(Me)₃-OH chloride hydrochloride a valuable building block in peptide synthesis and modification .
The biological activity of H-Lys(Me)₃-OH chloride hydrochloride primarily stems from its role as a modified lysine residue in peptides and proteins. Methylated lysines are known to influence protein function through:
Research indicates that such modifications can affect signal transduction pathways and cellular responses, making this compound significant in studies related to cancer biology and developmental processes .
Several methods exist for synthesizing H-Lys(Me)₃-OH chloride hydrochloride:
These methods allow for the production of H-Lys(Me)₃-OH chloride hydrochloride with high purity suitable for research applications .
H-Lys(Me)₃-OH chloride hydrochloride has various applications in biochemistry and molecular biology:
These applications highlight its importance in both fundamental research and applied sciences .
Interaction studies involving H-Lys(Me)₃-OH chloride hydrochloride focus on its role in protein interactions and modifications. Research has shown that:
Such studies are essential for elucidating the mechanisms by which protein modifications affect cellular signaling pathways and gene expression .
Several compounds share structural similarities with H-Lys(Me)₃-OH chloride hydrochloride, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Nε-Methyl-Lysine | Methyl group on one nitrogen atom | Less sterically hindered than H-Lys(Me)₃-OH |
| N,N,N-Trimethyllysine | Three methyl groups on nitrogen | More bulky, affecting protein interactions differently |
| Fmoc-Lys(Me)₃-OH chloride | Fmoc protecting group attached | Used primarily in solid-phase synthesis |
| Acetylated Lysine | Acetyl group instead of methyl groups | Affects charge and hydrophobicity differently |
These compounds highlight the diversity within lysine derivatives, each exhibiting unique properties that influence their biological roles and applications. H-Lys(Me)₃-OH chloride hydrochloride stands out due to its specific three-methyl modification, which significantly impacts its biochemical behavior compared to other lysine derivatives .